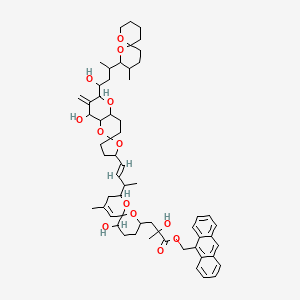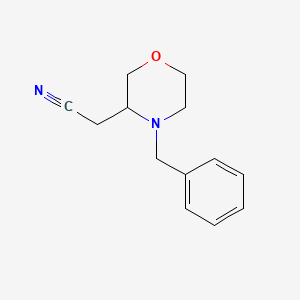![molecular formula C14H14Pd B1149569 (η5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium 95per cent CAS No. 105333-10-6](/img/new.no-structure.jpg)
(η5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium 95per cent
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(η5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium 95 per cent is a complex organometallic compound. It features a palladium center coordinated to a cyclopentadienyl ligand and a phenylpropenyl ligand. This compound is notable for its catalytic properties, particularly in various coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (η5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium typically involves the reaction of palladium precursors with cyclopentadienyl and phenylpropenyl ligands under controlled conditions. One common method involves the use of palladium(II) acetate and cyclopentadiene in the presence of a base, followed by the addition of phenylpropenyl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
(η5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form palladium(IV) species.
Reduction: It can be reduced back to palladium(0) or palladium(II) species.
Substitution: Ligands can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while substitution reactions can produce a variety of palladium complexes with different ligands .
Scientific Research Applications
(η5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium is widely used in scientific research due to its catalytic properties. It is particularly valuable in:
Biology: Investigated for its potential in bioconjugation and other bio-organometallic applications.
Medicine: Explored for its potential in drug development and as a component in therapeutic agents.
Industry: Utilized in the synthesis of fine chemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism by which (η5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium exerts its effects involves the coordination of the palladium center to the ligands, facilitating various catalytic processes. The molecular targets and pathways involved include the activation of carbon-carbon and carbon-heteroatom bonds, enabling the formation of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
- Palladium(π-cinnamyl) chloride dimer
- Allylpalladium(II) chloride dimer
- Tris(dibenzylideneacetone)dipalladium(0)
- Palladium(II) acetate
- [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
Uniqueness
Compared to these similar compounds, (η5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium is unique due to its specific ligand structure, which imparts distinct catalytic properties and reactivity. This makes it particularly effective in certain cross-coupling reactions and other catalytic processes .
Properties
CAS No. |
105333-10-6 |
|---|---|
Molecular Formula |
C14H14Pd |
Molecular Weight |
288.68096 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclopenta[c]pyrrol-4(1H)-one](/img/structure/B1149489.png)







